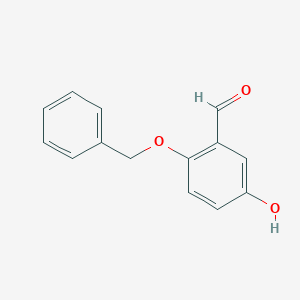

2-(Benzyloxy)-5-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUNCTWMFHQFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594899 | |

| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161192-21-8 | |

| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Hydroxybenzaldehyde and Its Analogs

Retrosynthetic Analysis of 2-(Benzyloxy)-5-hydroxybenzaldehyde

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways. The primary disconnections involve the formyl group (C-CHO bond) and the benzyl (B1604629) ether linkage (C-O bond).

One logical disconnection is at the formyl group, leading to the precursor 4-(benzyloxy)phenol. This simplifies the synthesis to the formylation of a readily available or easily synthesized intermediate. A second disconnection targets the benzyl ether bond, pointing to 2,5-dihydroxybenzaldehyde (B135720) as a key starting material. This approach focuses on the selective protection of one phenolic hydroxyl group.

These two primary disconnections lead to two main forward synthetic strategies:

Route A : Start with a hydroquinone (B1673460) derivative, perform a mono-benzylation to create 4-(benzyloxy)phenol, and then introduce the aldehyde group at the ortho-position to the remaining hydroxyl group.

Route B : Begin with 2,5-dihydroxybenzaldehyde and execute a selective benzylation of the hydroxyl group at the 2-position, which is less sterically hindered and electronically distinct from the 5-position hydroxyl group.

Multi-Step Synthetic Routes

Multi-step syntheses are the most common approaches for preparing this compound, allowing for controlled introduction and manipulation of functional groups.

The protection of phenolic hydroxyl groups is a critical step, particularly when dealing with dihydroxy compounds where regioselectivity is a concern. The benzyl group is a common protecting group for phenols due to its stability under various conditions and its ease of removal via hydrogenolysis.

The synthesis often starts with the mono-benzylation of hydroquinone. This reaction is typically carried out by treating hydroquinone with benzyl chloride or benzyl bromide in the presence of a base. sigmaaldrich.com The choice of base and solvent is crucial for achieving high yields of the mono-benzylated product, 4-benzyloxyphenol, while minimizing the formation of the di-benzylated byproduct.

Alternatively, selective benzylation of 2,4-dihydroxybenzaldehyde (B120756) has been studied, and these methods can be adapted for 2,5-dihydroxybenzaldehyde. google.comtandfonline.com Mild basic conditions using sodium bicarbonate (NaHCO₃) or potassium fluoride (B91410) (KF) in acetonitrile (B52724) have been shown to favor mono-benzylation at the 4-position due to the higher acidity of the 4-hydroxyl group. google.comtandfonline.com

Table 1: Comparison of Benzylation Strategies for Phenolic Compounds

| Starting Material | Reagents | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Hydroquinone | Benzyl chloride, K₂CO₃, KI | Not specified | Reflux | Standard method for producing 4-benzyloxyphenol. | |

| 2,4-Dihydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | Acetone | Room Temperature, 3 days | Regioselective benzylation at the 4-position. | |

| 2,4-Dihydroxybenzaldehyde | Benzyl chloride, NaHCO₃, KI | Acetonitrile | Reflux | Mild conditions providing good regioselectivity. google.com | google.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl chloride, KF | Acetonitrile | Reflux | Efficient base-solvent combination for regioselective benzylation. google.com | google.com |

Once the protected phenol (B47542), such as 4-benzyloxyphenol, is obtained, the next crucial step is the introduction of the aldehyde group, a process known as formylation. pearson.com This must be done regioselectively at the position ortho to the free hydroxyl group. Several classical and modern formylation methods are available.

Magnesium Chloride-Mediated Formylation : A high-yield method involves the reaction of a phenol with paraformaldehyde in the presence of a Lewis acid like anhydrous magnesium chloride (MgCl₂) and a base such as triethylamine (B128534). orgsyn.org This method is known for its excellent ortho-selectivity for phenols and has been successfully applied to the synthesis of this compound from 4-(benzyloxy)phenol with yields around 72%.

Duff Reaction : The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.orgyoutube.com It is a classic method for the ortho-formylation of phenols, though it is often associated with low to moderate yields. wikipedia.orgecu.eduuni.edu

Reimer-Tiemann Reaction : This reaction employs chloroform (B151607) and a strong base (like NaOH) to formylate phenols, primarily at the ortho position. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193), which is generated in situ. wikipedia.orgbyjus.comnrochemistry.com While classic, the reaction can suffer from moderate yields and the formation of byproducts. rug.nl

Table 2: Overview of Formylation Techniques for Phenols

| Reaction Name | Reagents | Key Features | Reference |

|---|---|---|---|

| MgCl₂-Mediated Formylation | Paraformaldehyde, MgCl₂, Triethylamine | High ortho-selectivity and good yields; scalable and avoids chromatography. | orgsyn.org |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., glyceroboric acid) | Classic method for ortho-formylation; often results in low to moderate yields. wikipedia.org | wikipedia.orgecu.eduuni.edu |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Ortho-formylation via a dichlorocarbene intermediate; can be exothermic and may produce byproducts. wikipedia.orgnrochemistry.com | wikipedia.orgbyjus.comnrochemistry.comrug.nl |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on a directed metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new functional group. wikipedia.org

In the context of synthesizing substituted benzaldehydes, the benzyloxy group can act as a DMG. nih.govresearchgate.net Specifically, the α-lithiobenzyloxy group, generated by treating an aryl benzyl ether with a strong base like t-butyllithium (t-BuLi) at low temperatures, can direct a second lithiation at the ortho-position of the aromatic ring. nih.govresearchgate.net This generated dianion can then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with high regioselectivity. This approach provides a sophisticated route to ortho-functionalized benzyloxy compounds. nih.govresearchgate.netuwindsor.ca

Convergent and Divergent Synthetic Approaches

Beyond linear, multi-step syntheses, convergent and divergent strategies offer flexibility and efficiency in generating the target molecule and its analogs.

A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in a late-stage coupling reaction. For this compound, a hypothetical convergent approach could involve the synthesis of a suitably protected and metallated hydroxyphenyl fragment and its subsequent reaction with a benzyloxy-containing electrophile, or vice versa.

A divergent synthesis is particularly useful for creating a library of analogs from a common intermediate. Starting with 2,5-dihydroxybenzaldehyde, one could selectively mono-benzylate the 2-position to get the target compound. chemicalbook.com Alternatively, the 5-position could be alkylated or acylated to produce a range of analogs. Another divergent starting point is 4-benzyloxyphenol, which can undergo not only formylation but also other electrophilic substitution reactions to introduce different functional groups at the ortho-position. nih.govnih.gov

One-Pot and Cascade Reaction Methodologies

To improve synthetic efficiency, reduce waste, and save time, one-pot and cascade reaction methodologies are increasingly employed. rug.nlnih.govresearchgate.net A one-pot synthesis combines multiple reaction steps in a single flask without isolating intermediates. For example, a process for producing 2,5-dihydroxybenzaldehyde compounds involves formylation followed by in-situ deprotection without isolating the protected intermediate. google.com This principle could be adapted for the synthesis of this compound.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, offer an elegant way to build molecular complexity. nih.govnih.gov While a specific cascade for the direct synthesis of this compound is not prominently reported, the principles could be applied. For instance, a multicatalytic cascade involving an amine-mediated Michael addition followed by an N-heterocyclic carbene (NHC)-promoted intramolecular reaction has been used to synthesize benzofuranone products from salicylaldehydes. nih.gov Such advanced strategies highlight the potential for developing novel and highly efficient routes to substituted benzaldehydes. researchgate.net

Catalytic Synthesis Protocols

The synthesis of this compound and its analogs has been significantly advanced by the development of various catalytic protocols. These methods offer improvements in efficiency, selectivity, and yield over non-catalytic routes. Key catalytic strategies involve the formylation of protected phenols and the selective benzylation of dihydroxybenzaldehydes.

One prominent method is the catalytic formylation of 4-(benzyloxy)phenol. This reaction introduces the aldehyde group onto the phenol ring. A notable example involves the use of paraformaldehyde with magnesium chloride (MgCl₂) as a catalyst in acetonitrile, which has been reported to produce this compound with a yield of 72%. Another approach involves the reaction of a phenol compound with paraformaldehyde in the presence of a magnesium alkoxide catalyst in an aromatic hydrocarbon solvent. rug.nl

Alternatively, the synthesis can proceed via the O-benzylation of a dihydroxybenzaldehyde precursor, such as 2,5-dihydroxybenzaldehyde. The Williamson ether synthesis is a common pathway, where the phenolic hydroxyl group is deprotonated by a base and then alkylated with a benzyl halide. The efficiency of this reaction is often enhanced by catalysts. For instance, the reaction can be catalyzed by potassium iodide (KI) when using benzyl chloride or bromide in the presence of a base like potassium carbonate (K₂CO₃). Similarly, cesium bicarbonate (CsHCO₃) has been employed as an effective mediator for the regioselective alkylation of 2,4-dihydroxybenzaldehyde, a principle applicable to the 2,5-isomer. kanazawa-u.ac.jp

Transition metal catalysts have also been explored for reactions involving benzyloxybenzaldehyde scaffolds. While not a direct synthesis of the target compound, related syntheses of benzaldehydes from benzylic alcohols utilize catalysts such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) or cobalt (II) acetate (B1210297). mdpi.comnih.gov Gold nanoparticles have demonstrated high selectivity in the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025). acs.org Furthermore, manganese (II) chloride has been used as a catalyst in the synthesis of related benzaldehyde derivatives. nih.gov

The table below summarizes key catalytic protocols relevant to the synthesis of this compound and its structural analogs.

| Reaction Type | Substrate | Catalyst/Mediator | Reagents | Key Features | Reference |

|---|---|---|---|---|---|

| Formylation | 4-(Benzyloxy)phenol | Magnesium chloride (MgCl₂) | Paraformaldehyde, Acetonitrile | Direct formylation of the benzylated precursor; 72% yield reported. | |

| O-Benzylation | 2,5-Dihydroxybenzaldehyde | Potassium Iodide (KI) | Benzyl halide, Potassium Carbonate (K₂CO₃) | Catalyst enhances the rate of Williamson ether synthesis. | |

| O-Alkylation | 2,4-Dihydroxybenzaldehyde | Cesium Bicarbonate (CsHCO₃) | 1,2-dibromoethane | Demonstrates regioselective alkylation, a principle applicable to related isomers. | kanazawa-u.ac.jp |

| Formylation | Phenol derivative | Magnesium alkoxide | Paraformaldehyde | Catalytic formylation in an aromatic hydrocarbon solvent. | rug.nl |

| Oxidation (Analog Synthesis) | Benzylic Alcohols | Pd/AlO(OH) nanoparticles | O₂, KOH | Heterogeneous catalysis for the synthesis of benzaldehyde derivatives. | mdpi.com |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, its direct synthesis does not involve stereoselective considerations. However, the aldehyde functional group serves as a versatile handle for the synthesis of more complex chiral molecules. The development of chiral derivatives from this scaffold is highly relevant, particularly in medicinal chemistry where enantiomers can exhibit vastly different biological activities.

Catalytic asymmetric synthesis provides powerful tools to transform the achiral aldehyde group into a chiral center with high enantioselectivity. Although literature specifically detailing the stereoselective synthesis of chiral derivatives starting from this compound is not abundant, general and well-established catalytic methods for aldehydes are applicable.

Key strategies include:

Asymmetric Aldehyde Addition: Nucleophilic addition to the aldehyde carbonyl is a classic method for creating a stereocenter. The use of chiral catalysts can direct the incoming nucleophile to one face of the aldehyde, resulting in an excess of one enantiomer of the resulting secondary alcohol. For instance, the asymmetric allylation of benzaldehydes using tartrate ester-modified allylboronates is a well-documented method for creating chiral homoallylic alcohols.

Asymmetric Henry Reaction: This reaction involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. Novel chiral bis(β-amino alcohol)-copper(II) acetate complexes have been shown to catalyze the asymmetric Henry reaction between various substituted aromatic aldehydes and nitromethane, yielding chiral nitroaldols with high enantiomeric purity (up to 94.6% ee).

Catalytic Asymmetric Silylation: A modern approach involves the catalytic generation of chiral hydroxycarbanion equivalents from aldehydes. A hybrid system using a chiral copper-N-heterocyclic carbene catalyst and a palladium catalyst enables the asymmetric silylation of an aldehyde, which can then undergo further reactions while maintaining stereochemical integrity. This method allows for the one-pot synthesis of versatile chiral building blocks from simple aldehydes.

While these examples utilize various benzaldehydes, the principles are directly transferable to this compound, allowing for its potential use as a prochiral substrate in the synthesis of novel, enantiomerically enriched compounds.

Green Chemistry Principles in the Synthesis of Benzyloxybenzaldehyde Scaffolds

The application of green chemistry principles to the synthesis of benzyloxybenzaldehyde scaffolds is crucial for developing environmentally benign and sustainable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Safer Solvents and Reaction Conditions: A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents, which contribute significantly to chemical waste and pollution. Research into the synthesis of benzaldehyde derivatives has explored several greener alternatives:

Solvent-Free Reactions: Performing reactions without a solvent is an ideal green approach. For example, the selective oxidation of benzylic alcohols to benzaldehydes has been achieved under solvent-free conditions using a heterogeneous palladium catalyst and ultrasonic irradiation. mdpi.com

Use of Water: Water is an ideal green solvent due to its non-toxic and non-flammable nature. The synthesis of benzaldehyde via the oxidation of benzyl alcohol has been successfully demonstrated in a water medium using an immobilized gold nanoparticle catalyst within a microfluidic system. acs.org

Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com The formylation of phenol derivatives using paraformaldehyde has been conducted under microwave irradiation, demonstrating a more energy-efficient pathway. nih.gov

Catalysis and Atom Economy: Catalysts are a cornerstone of green chemistry as they enable reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium on aluminum oxy-hydroxide (Pd/AlO(OH)), is highly advantageous. mdpi.com These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused, reducing waste and cost.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as additions and rearrangements, are inherently more atom-economical than stoichiometric reactions that generate byproducts.

By integrating these principles—such as employing safer solvents like water, utilizing energy-efficient technologies like microwave irradiation, and designing processes around recyclable heterogeneous catalysts—the synthesis of this compound and its analogs can be made significantly more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization of 2 Benzyloxy 5 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 2-(Benzyloxy)-5-hydroxybenzaldehyde is a primary site for a range of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com

Common nucleophiles that react with aldehydes include Grignard reagents and organolithium compounds, which result in the formation of secondary alcohols. The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be oxidized to form the corresponding carboxylic acid, 2-(benzyloxy)-5-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents.

| Reactant | Product |

| This compound | 2-(Benzyloxy)-5-hydroxybenzoic acid |

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of reagent can depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reduction Reactions to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, forming 2-(benzyloxy)-5-hydroxybenzyl alcohol. This is a common transformation in organic synthesis, often accomplished using hydride-based reducing agents.

| Reactant | Reagents | Product |

| This compound | Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4) | 2-(Benzyloxy)-5-hydroxybenzyl alcohol |

Sodium borohydride (NaBH4) is a mild and selective reducing agent, often used in alcoholic solvents. For more resistant carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH4), can be employed, typically in an ether solvent, followed by an aqueous workup.

Condensation Reactions with Amines and Other Carbonyl Compounds

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. guidechem.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

This compound is also a key component in the synthesis of various heterocyclic compounds. guidechem.com For instance, it can react with compounds containing active methylene (B1212753) groups, such as malononitrile, in condensation reactions. wikipedia.org

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another reactive site, primarily undergoing reactions such as etherification.

Etherification Reactions

The hydroxyl group can be converted into an ether through reactions with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction.

For example, the reaction with an alkyl halide (R-X) in the presence of a base like potassium carbonate (K2CO3) would yield the corresponding ether. This reaction is a standard method for protecting hydroxyl groups or for synthesizing more complex molecules.

Esterification Reactions

The phenolic hydroxyl group of this compound can readily undergo esterification with various carboxylic acids or their derivatives. These reactions are typically carried out in the presence of a coupling agent or under acidic or basic conditions to afford the corresponding esters.

One common method involves the use of a carboxylic acid with a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is effective for a range of acids, including benzoic acid and phenylacetic acid. researchgate.net

Alternatively, esterification can be achieved using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. Another approach involves a tin-catalyzed transesterification, which has been shown to be effective for this class of compounds.

Recent advancements in esterification methods include the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the formation of benzyl (B1604629) esters under neutral conditions mediated by triethylamine. nih.govorganic-chemistry.org This method is notable for its mildness, leaving other sensitive functional groups such as alcohols and amides unaffected. nih.govorganic-chemistry.org Additionally, a rapid, solvent-free method using p-toluenesulfonic acid as a catalyst in a rotary evaporator has been developed for the benzylation of carboxylic acids, offering high yields and atom economy. organic-chemistry.org

The resulting esters are often valuable as intermediates in the synthesis of more complex molecules. The specific ester chosen can influence the properties and subsequent reactivity of the molecule.

Table 1: Examples of Esterification Reactions of this compound

| Reactant | Reagents and Conditions | Product | Reference |

| Benzoic acid | DCC, DMAP, CH₂Cl₂, rt, 5h | 2-(Benzyloxy)-5-(benzoyloxy)benzaldehyde | researchgate.net |

| Phenylacetic acid | DCC, DMAP, CH₂Cl₂, rt | 2-(Benzyloxy)-5-(phenylacetoxy)benzaldehyde | researchgate.net |

| Carboxylic acids | 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Corresponding benzyl esters | nih.govorganic-chemistry.org |

| Carboxylic acids | p-Toluenesulfonic acid, vacuum, heat | Corresponding benzyl esters | organic-chemistry.org |

This table is illustrative and not exhaustive of all possible esterification reactions.

Formation of Schiff Bases

The aldehyde functional group of this compound is a key site for derivatization, most notably through condensation reactions with primary amines to form Schiff bases (or imines). nih.govresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. youtube.com

A wide variety of primary amines can be used in this reaction, including aliphatic and aromatic amines, leading to a diverse library of Schiff base derivatives. nih.govnih.gov The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. researchgate.netuobabylon.edu.iq In some cases, a catalytic amount of acid, such as acetic acid or sulfuric acid, is added to facilitate the reaction. researchgate.net

The resulting Schiff bases are characterized by the presence of a C=N double bond and often exhibit interesting chemical and biological properties. nih.gov The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature in these compounds. nih.gov These Schiff bases can exist in tautomeric equilibrium between the enol-imine and keto-amine forms, a phenomenon that can be influenced by the solvent and the nature of the substituents. nih.gov

Table 2: Synthesis of Schiff Bases from this compound

| Amine Reactant | Reaction Conditions | Schiff Base Product | Reference |

| Aniline | Ethanol, reflux | 2-(Benzyloxy)-5-hydroxy-N-phenylbenzaldimine | researchgate.net |

| 2-Aminophenol | Ethanol, reflux | 2-(((2-hydroxyphenyl)imino)methyl)-4-(benzyloxy)phenol | researchgate.net |

| 2-Aminopyridine | Ethanol, reflux | 2-(((pyridin-2-yl)imino)methyl)-4-(benzyloxy)phenol | nih.gov |

| Various primary amines | Ethanol, with or without acid catalyst | Corresponding Schiff bases | nih.govuobabylon.edu.iqresearchgate.net |

This table provides representative examples of Schiff base formation.

Transformations of the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal or modification is a key step in many synthetic pathways.

Deprotection Strategies (e.g., hydrogenolysis)

The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. youtube.comyoutube.com The process is generally clean and high-yielding, affording the deprotected phenol (B47542) and toluene (B28343) as a byproduct. youtube.com

Hydrogen transfer reagents, like 1,4-cyclohexadiene, can be used as an alternative to gaseous hydrogen, which can be advantageous when other reducible functional groups are present in the molecule. organic-chemistry.org

Other deprotection methods include treatment with strong acids, though this is less common due to the potential for side reactions with other acid-sensitive groups. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation offers another alternative for debenzylation. organic-chemistry.org More recently, an electronically tuned nitroxyl-radical catalyst in combination with a co-oxidant has been shown to effectively deprotect benzyl groups under ambient conditions. nih.gov

Table 3: Common Deprotection Methods for the Benzyloxy Group

| Method | Reagents | Products | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2,5-Dihydroxybenzaldehyde (B135720), Toluene | youtube.comyoutube.com |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | 2,5-Dihydroxybenzaldehyde, Benzene (B151609) | organic-chemistry.org |

| Oxidative Cleavage | DDQ, MeCN, hv | 2,5-Dihydroxybenzaldehyde | organic-chemistry.org |

| Nitroxyl-Radical Catalyzed Oxidation | Nitroxyl-radical catalyst, PIFA | 2,5-Dihydroxybenzaldehyde | nih.gov |

This table summarizes key deprotection strategies.

Electrophilic Aromatic Substitution on the Benzyl Ring

While the primary focus of reactivity is often on the substituted benzene ring, the benzyl group itself can undergo electrophilic aromatic substitution. However, these reactions are less common as the conditions required can often lead to cleavage of the benzyl ether or reactions on the more activated hydroxyphenyl ring. The reactivity of the benzyl ring towards electrophiles is generally lower than that of the electron-rich hydroxyphenyl ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and benzyloxy groups. msu.edulibretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. msu.edulibretexts.org

Given the substitution pattern of the starting material, the available positions for substitution are C4 and C6 (ortho to the hydroxyl and meta to the benzyloxy) and C3 (meta to the hydroxyl and ortho to the benzyloxy). The interplay between the activating and directing effects of the two substituents, as well as steric hindrance, will determine the regioselectivity of the reaction. The hydroxyl group is a stronger activating group than the benzyloxy group, and therefore, substitution is expected to be directed primarily by the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For example, nitration would introduce a nitro group onto the ring, while halogenation would introduce a halogen atom. The specific conditions for these reactions, such as the choice of catalyst and solvent, are crucial for controlling the outcome and avoiding unwanted side reactions. libretexts.org

Coupling Reactions for Extended Conjugation Systems

The aldehyde and the phenolic hydroxyl group of this compound can be utilized in various coupling reactions to construct larger, conjugated systems. For instance, the aldehyde can participate in Wittig-type reactions or Knoevenagel condensations to form carbon-carbon double bonds, thereby extending the π-system.

Furthermore, the phenolic hydroxyl group can be converted into a triflate, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex aromatic structures with extended conjugation.

Ring-Closing and Annulation Reactions for Heterocycle Formation

The presence of a hydroxyl group ortho to an aldehyde functionality in this compound is a classic structural motif that enables a range of cyclization reactions. These transformations typically involve the initial reaction of the aldehyde group with a suitable partner, followed by an intramolecular reaction involving the phenolic hydroxyl group to construct the new heterocyclic ring.

Synthesis of Coumarins

Coumarins, a prominent class of benzopyran-2-ones, can be effectively synthesized from this compound through well-established condensation reactions.

Perkin Reaction: The Perkin reaction provides a direct route to coumarins. wikipedia.orgvedantu.com It involves the condensation of a 2-hydroxybenzaldehyde with an acid anhydride, such as acetic anhydride, in the presence of its corresponding alkali salt (e.g., sodium acetate) which acts as a base. wikipedia.orgyoutube.com The reaction proceeds through an aldol-type condensation followed by intramolecular acylation and subsequent dehydration to yield the coumarin (B35378) ring system. slideshare.net In the case of this compound, this reaction would lead to the formation of 6-(benzyloxy)coumarin.

Knoevenagel Condensation: The Knoevenagel condensation offers another versatile method for coumarin synthesis. This reaction involves the condensation of this compound with compounds containing an active methylene group, such as malonic acid derivatives (e.g., diethyl malonate) or cyanoacetic acid derivatives, in the presence of a weak base like piperidine (B6355638) or pyridine. mdpi.com The initial condensation product, a cinnamic acid derivative, undergoes subsequent intramolecular cyclization (lactonization) to afford the coumarin scaffold. For instance, the reaction with ethyl acetoacetate (B1235776) would yield a 3-acetyl-6-(benzyloxy)coumarin.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |

| This compound | Acetic Anhydride | Sodium Acetate (B1210297) | 6-(Benzyloxy)coumarin | Perkin Reaction |

| This compound | Diethyl Malonate | Piperidine | Ethyl 6-(benzyloxy)coumarin-3-carboxylate | Knoevenagel Condensation |

| This compound | Malononitrile | Piperidine | 6-(Benzyloxy)-2-imino-2H-chromene-3-carbonitrile | Knoevenagel Condensation |

Synthesis of Chromones

Chromones, isomers of coumarins, are benzopyran-4-ones and can also be synthesized from this compound, typically through multi-step sequences.

Baker-Venkataraman Rearrangement: A common route to chromones involves the Baker-Venkataraman rearrangement. wikipedia.org This process begins with the acylation of the phenolic hydroxyl group of a 2-hydroxyacetophenone (B1195853) derivative. While this compound is an aldehyde, it can be converted to the corresponding 2'-hydroxy-5'-(benzyloxy)acetophenone. This acetophenone (B1666503) can then be acylated, and the resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization of this diketone yields the chromone (B188151) ring. wikipedia.orgnih.gov

Claisen-Schmidt Condensation followed by Cyclization: An alternative pathway to chromones involves an initial Claisen-Schmidt condensation of the corresponding 2-hydroxyacetophenone derivative with an aromatic aldehyde to form a chalcone (B49325). researchgate.netjetir.orgnih.govresearchgate.netuniv-ovidius.ro This chalcone can then undergo oxidative cyclization to yield the flavone (B191248) (a 2-phenylchromone) or related chromone derivatives. While this route does not start directly from the benzaldehyde (B42025), it highlights a common strategy for accessing this class of heterocycles from closely related precursors.

| Precursor from this compound | Reaction Sequence | Product |

| 2'-Hydroxy-5'-(benzyloxy)acetophenone | 1. Acylation 2. Baker-Venkataraman Rearrangement 3. Acid-catalyzed cyclization | 6-(Benzyloxy)chromone |

| 2'-Hydroxy-5'-(benzyloxy)acetophenone | 1. Claisen-Schmidt condensation with Benzaldehyde 2. Oxidative cyclization | 6-(Benzyloxy)flavone |

Synthesis of Benzofurans

Benzofurans, another important class of oxygen-containing heterocycles, can be prepared from this compound through reactions that construct the furan (B31954) ring. A common method involves the reaction of the salicylaldehyde (B1680747) with an α-halo ketone, such as chloroacetone, in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds via initial O-alkylation of the phenolic hydroxyl group followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran (B130515) ring. This would result in a 2-acyl-5-(benzyloxy)benzofuran.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Chloroacetone | Potassium Carbonate | 2-Acetyl-5-(benzyloxy)benzofuran |

Advanced Spectroscopic and Analytical Characterization of 2 Benzyloxy 5 Hydroxybenzaldehyde and Its Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Benzyloxy)-5-hydroxybenzaldehyde, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. Key diagnostic peaks include a signal for the aldehyde proton around δ 10.3 ppm and a broad singlet for the phenolic hydroxyl proton at approximately δ 9.8 ppm. The benzylic protons (-OCH₂Ph) are typically observed as a singlet at about δ 5.1 ppm. The aromatic protons on the benzaldehyde (B42025) ring and the benzyl (B1604629) group appear in the range of δ 6.9 to δ 7.5 ppm. The integration of these signals confirms the number of protons in each chemical environment, consistent with the compound's structure.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~10.3 | s | Aldehyde proton (-CHO) |

| ~9.8 | br s | Phenolic hydroxyl proton (-OH) |

| ~7.5-6.9 | m | Aromatic protons |

Note: Data sourced from reference . The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum further corroborates the structure of this compound by identifying the carbon skeleton. A characteristic signal for the aldehyde carbon appears at approximately δ 192 ppm. The benzylic methylene (B1212753) carbon is observed around δ 70 ppm. The remaining aromatic carbons, including those of the benzyl and benzaldehyde moieties, produce a series of signals in the aromatic region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation. An edited HSQC (Heteronuclear Single Quantum Coherence) spectrum offers similar information to a DEPT-135 experiment but with significantly higher sensitivity, distinguishing CH/CH₃ from CH₂ groups. columbia.edu

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~192 | Aldehyde carbon (C=O) |

| Aromatic Region | Aromatic carbons |

Note: Data sourced from reference . The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons, particularly within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. columbia.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds, and sometimes four in conjugated systems). columbia.edu For instance, it can show correlations from the benzylic protons to the carbons of the benzyl group and the ether-linked carbon of the benzaldehyde ring, confirming the connectivity of the benzyloxy group.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. rsc.org A strong absorption band is typically observed around 1680 cm⁻¹ due to the C=O stretching of the aldehyde group. Another significant band appears near 1250 cm⁻¹ corresponding to the C-O-C ether stretch. The presence of the hydroxyl group is indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹.

Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretch | Phenolic hydroxyl |

| >3000 | C-H stretch | Aromatic |

| ~1680 | C=O stretch | Aldehyde |

Note: Data sourced from reference . The exact wavenumbers can vary based on the sample preparation method.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For a related compound, 2-hydroxybenzaldehyde, resonance Raman spectra have been studied to investigate photodissociation dynamics. nih.gov The spectra show motion predominantly along the nominal C=CH in-plane bend and ring deformation modes. nih.gov For this compound, one would expect to observe characteristic Raman shifts for the aromatic ring modes, as well as vibrations associated with the aldehyde and benzyloxy functional groups.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and structural features of this compound. Through various ionization and analysis methods, it provides data on the compound's elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the compound's exact molecular formula, C₁₄H₁₂O₃, from other potential formulas with the same nominal mass. The monoisotopic mass calculated for this formula is 228.078644 g/mol . epa.gov

This level of precision allows for the confident assignment of the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. HRMS data can be acquired for various adducts of the molecule, most commonly the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 1: Theoretical HRMS Data for this compound Adducts

| Ion Adduct | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₄H₁₃O₃]⁺ | 229.08647 |

| [M+Na]⁺ | [C₁₄H₁₂O₃Na]⁺ | 251.06841 |

| [M+K]⁺ | [C₁₄H₁₂O₃K]⁺ | 267.04235 |

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion. In literature from chemical suppliers, an ESI-MS value for [M+H]⁺ has been reported as m/z 227.1; however, based on the compound's molecular weight of 228.24 g/mol , the correct m/z for the protonated molecule should be approximately 229.09.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 229.09)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Lost Fragment |

| 229.09 | 138.03 | 91.06 | Benzyl radical (C₇H₇) |

| 229.09 | 121.03 | 108.06 | Benzyloxy radical (C₇H₇O) |

| 138.03 | 110.04 | 28.00 | Carbon monoxide (CO) |

The primary fragmentation would likely be the cleavage of the benzylic ether bond, leading to a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 or its corresponding radical loss from the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS serves two primary roles: monitoring the progress of its synthesis and confirming the purity of the final product. The progress of the benzylation of 2,5-dihydroxybenzaldehyde (B135720) or related starting materials can be tracked by observing the disappearance of reactants and the appearance of the product peak at its characteristic retention time.

In a typical GC-MS analysis, the compound would be separated on a non-polar or medium-polarity capillary column (such as an RTx-5MS) before entering the mass spectrometer. orientjchem.org The resulting mass spectrum would show the molecular ion (M⁺) peak, and a fragmentation pattern dominated by fragments characteristic of the structure. Key fragments would likely include ions corresponding to the loss of the benzyl group (m/z 91) and fragments of the remaining hydroxybenzaldehyde moiety. researchgate.netnist.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography stands as the definitive technique for determining the three-dimensional molecular structure of a crystalline solid. While some sources allude to crystal structure analyses of this compound, specific crystallographic data such as the CCDC number, unit cell dimensions, and atomic coordinates are not publicly available in the searched literature. For comparison, the related compound 2-(Benzyloxy)benzaldehyde (B185962), which lacks the 5-hydroxy group, has been characterized by X-ray crystallography and its data is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

An X-ray diffraction analysis of a suitable single crystal of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, detailing intermolecular interactions such as hydrogen bonding (between the phenolic hydroxyl group of one molecule and the aldehyde or ether oxygen of a neighboring molecule) and π–π stacking interactions between the aromatic rings. This information is vital for understanding the compound's solid-state properties and its potential interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The this compound molecule contains a substituted aromatic ring system, which includes a carbonyl group (C=O) and a phenolic hydroxyl group (-OH), all of which act as chromophores.

Although a specific experimental spectrum for this compound is not available, its UV-Vis absorption characteristics can be predicted based on related structures. Benzaldehyde itself exhibits absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group, typically seen at wavelengths below 300 nm. rsc.org The presence of a hydroxyl group ortho to the aldehyde, as in salicylaldehyde (B1680747), leads to a red shift (bathochromic shift) of these bands due to increased conjugation and intramolecular hydrogen bonding. nih.gov The addition of the benzyloxy group at the 5-position is expected to further modify the electronic structure and absorption maxima. The spectrum would likely be dominated by intense π → π* transitions, with a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the aldehyde's carbonyl group.

Advanced Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of a material.

No experimental TGA data for this compound is currently available in the surveyed literature. However, a hypothetical TGA analysis would provide key insights into its thermal stability. For a pure, non-polymeric crystalline organic solid such as this, one would expect to observe a flat baseline in the TGA curve until the temperature approaches its decomposition point. At this temperature, a sharp, single-step mass loss would be expected, corresponding to the volatilization and/or decomposition of the compound into gaseous fragments. The onset temperature of this mass loss would define the upper limit of its thermal stability. Any significant mass loss at lower temperatures (e.g., below 100°C) could indicate the presence of residual solvent or moisture.

Computational Chemistry and Theoretical Studies of 2 Benzyloxy 5 Hydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of benzyloxybenzaldehyde derivatives. These methods provide a microscopic view of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-(benzyloxy)-5-hydroxybenzaldehyde, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular geometry (optimization) and to analyze various electronic properties. nih.gov

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. nih.gov This optimized structure is the foundation for further calculations. The electronic properties derived from DFT, such as the distribution of electron density, are visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps use a color gradient to indicate regions of high (electron-rich, typically red) and low (electron-poor, typically blue) electron density, which are crucial for predicting how the molecule will interact with other molecules and its reactive sites. nih.govmalayajournal.org For instance, in similar benzaldehyde (B42025) derivatives, the area around the oxygen atom of a hydroxyl group often shows a region of high electron density, indicating a likely site for electrophilic attack. nih.govmalayajournal.org

Ab Initio Methods for Conformation and Tautomerism

While DFT is a primary tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also valuable for studying aspects like conformation and tautomerism in molecules such as this compound. These methods can provide a more detailed understanding of the different spatial arrangements of the atoms (conformations) and the potential for the migration of a proton to form different isomers (tautomers). The relative energies of different conformers and tautomers can be calculated to predict their stability and abundance.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For example, in a study of a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO was localized on the azo unit and the LUMO on the oxime region, with a calculated energy gap of 3.76 eV. malayajournal.org This information helps to understand the charge transfer that occurs within the molecule upon electronic excitation. malayajournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Benzaldehyde Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2695 |

| LUMO Energy | -2.5094 |

| HOMO-LUMO Gap | 3.7601 |

Data for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, a structurally related compound, calculated at the B3LYP/6-311++G(d,p) level of theory. malayajournal.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. MD simulations can reveal the dynamic nature of the molecule's conformation, showing how it flexes and changes shape. These simulations are also crucial for understanding the influence of solvent molecules on the structure and properties of this compound, providing a more complete picture of its behavior in solution.

In Silico Screening and Virtual Ligand Design for Biological Targets

The benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the design of new therapeutic agents. nih.govresearchgate.net In silico screening and virtual ligand design are computational techniques that allow for the rapid evaluation of large libraries of virtual compounds for their potential to bind to a specific biological target, such as an enzyme or receptor. mdpi.com

For instance, derivatives of benzyloxybenzaldehyde have been designed and studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.govresearchgate.netmdpi.com Computational docking studies, a key component of in silico screening, predicted that certain benzyloxybenzaldehyde derivatives could bind effectively to the active site of the ALDH1A3 isoform. nih.govresearchgate.net These computational predictions were then supported by experimental testing, which confirmed the inhibitory activity of the designed compounds. nih.govresearchgate.netmdpi.com This integrated approach of computational design followed by experimental validation is a powerful strategy in modern drug discovery. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Elucidation of Reaction Mechanisms via Computational Approaches

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of its formation can be elucidated through established reaction mechanisms of analogous compounds. The synthesis typically involves a Williamson ether synthesis, where 2,5-dihydroxybenzaldehyde (B135720) is reacted with benzyl (B1604629) halide.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model such reactions. For instance, in the synthesis of the isomeric 5-(Benzyloxy)-2-hydroxybenzaldehyde (B1331787), the reaction proceeds via a nucleophilic substitution. The key steps, which can be computationally modeled, include:

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenolate (B1203915) ion. DFT calculations can model the proton affinity of the different hydroxyl groups to predict regioselectivity.

Nucleophilic Attack: The phenolate ion then attacks the benzyl halide, displacing the halide ion to form the benzyloxy ether. The transition state of this Sₙ2 reaction can be located and characterized using computational methods, providing information on the activation energy and reaction kinetics.

A comprehensive theoretical analysis of a related compound, 5-Bromo-2-Hydroxybenzaldehyde, using DFT with the B3LYP/6-311++G(d,p) basis set, showcases the depth of understanding that can be achieved. nih.gov Such studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the reactants, intermediates, transition states, and products.

Vibrational Frequency Analysis: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated to understand the molecule's reactivity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: This visualizes the charge distribution on the molecule, identifying electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other reagents. nih.gov

These computational approaches, while applied to similar molecules, provide a robust framework for understanding the reaction mechanism of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. atlantis-press.comresearchgate.net These models are instrumental in drug discovery and materials science for predicting the characteristics of novel compounds. atlantis-press.com

Research Findings from Related Studies:

A study on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, highlights the potential of this scaffold in medicinal chemistry. mdpi.comnih.gov The research, which included in silico studies, demonstrated that the benzyloxybenzaldehyde core could be modified to achieve potent and selective inhibition. mdpi.comnih.gov The computational part of the study likely involved molecular docking to predict the binding mode and affinity of the derivatives within the active site of the ALDH1A3 enzyme, supporting the experimental findings. mdpi.comnih.gov

Another relevant study focused on developing a QSPR model for the ¹⁷O carbonyl chemical shifts in a series of 50 substituted benzaldehydes. nih.gov This research utilized various electronic and steric descriptors calculated at the semiempirical PM3 level. nih.gov The resulting models, established using partial least-squares regression, were able to predict the chemical shifts, demonstrating the power of QSPR in correlating molecular structure with spectroscopic properties. nih.gov

Furthermore, 3D-QSAR studies on benzaldehyde derivatives as phenoloxidase inhibitors have been conducted. nih.gov These studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have created robust models to predict the inhibitory activity of new compounds. nih.gov Such models provide a three-dimensional map of the steric and electrostatic fields around the molecule, indicating regions where modifications would likely enhance or decrease biological activity.

The descriptors commonly used in QSAR/QSPR models for benzaldehyde derivatives include:

Electronic Descriptors: Charges on atoms, dipole moment, HOMO and LUMO energies.

Steric Descriptors: Molecular weight, volume, and surface area.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

Lipophilicity: Often represented by logP, which is crucial for predicting absorption and distribution in biological systems.

The table below summarizes findings from QSAR/QSPR studies on related benzaldehyde derivatives, which can be extrapolated to understand the potential properties of this compound.

| Study Focus | Compound Class | Key Findings & Relevant Descriptors | Reference |

| ALDH1A3 Inhibition | Benzyloxybenzaldehyde derivatives | The benzyloxybenzaldehyde scaffold is a promising starting point for developing selective inhibitors. Computational docking supported experimental results. | mdpi.com, nih.gov |

| ¹⁷O NMR Chemical Shift Prediction | Substituted benzaldehydes | QSPR models successfully predicted ¹⁷O carbonyl chemical shifts using electronic and steric descriptors. | nih.gov |

| Phenoloxidase Inhibition | Benzaldehyde derivatives | 3D-QSAR models (CoMFA and CoMSIA) provided predictive models for inhibitory activity, highlighting the importance of steric and electrostatic fields. | nih.gov |

These examples underscore the utility of QSAR/QSPR in the study of substituted benzaldehydes. By applying similar computational techniques to a series of this compound derivatives, it would be possible to develop predictive models for various properties, thereby accelerating the discovery of new applications for this compound.

Biological and Medicinal Chemistry Investigations of 2 Benzyloxy 5 Hydroxybenzaldehyde and Its Derivatives

Anticancer Activities and Mechanisms

Derivatives of benzyloxybenzaldehyde have demonstrated significant potential as anticancer agents. Their biological activity has been evaluated through various studies, revealing their cytotoxic effects against cancer cell lines, their ability to modulate the cell cycle and induce programmed cell death, and their inhibitory effects on key enzymes involved in cancer progression.

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines (e.g., HL-60, MCF-7, HT-29, A549, H1299, NCI-60 Panel)

A series of benzyloxybenzaldehyde derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines. Early studies focused on the human promyelocytic leukemia (HL-60) cell line, where compounds such as 2-(benzyloxy)benzaldehyde (B185962), 2-(benzyloxy)-4-methoxybenzaldehyde (B184467), and 2-(benzyloxy)-5-methoxybenzaldehyde exhibited significant activity at concentrations between 1-10 µM. nih.govjksus.org Among these, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as the most potent derivative against HL-60 cells. nih.govjksus.org

The anticancer evaluation has been extended to other cancer types, including those in the National Cancer Institute's 60-cell line panel (NCI-60). Pyrimidinedione derivatives, which can be synthesized from benzyloxybenzaldehyde precursors, were found to be active against all 59 human tumor cell lines tested. whiterose.ac.uk Certain compounds within this series showed significant activity against specific cell lines, highlighting the potential for developing targeted therapies. whiterose.ac.uk

Research into related structures has provided insights into activity against other common cancer cell lines. For instance, N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives of 2-arenoxybenzaldehyde have been tested against lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. mdpi.com Similarly, various benzimidazole (B57391) derivatives, which share structural similarities, have shown cytotoxic effects against liver (HepG2), breast (MCF-7), lung (A549), and colon (DLD-1, HT-29) cancer cell lines. jksus.orgresearchgate.net While not all of these are direct derivatives of 2-(benzyloxy)-5-hydroxybenzaldehyde, they underscore the broad interest in the benzaldehyde (B42025) scaffold for anticancer drug discovery.

Below is a table summarizing the cytotoxic activities of selected benzyloxybenzaldehyde derivatives and related compounds against various cancer cell lines.

| Compound Class | Cell Line | Activity/IC₅₀ Value |

| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | Significant activity at 1-10 µM nih.govjksus.org |

| Pyrimidinedione Derivatives | NCI-60 Panel | Active against all 59 cell lines whiterose.ac.uk |

| 2-Arenoxybenzaldehyde Hydrazone Derivative (1d) | A549 (Lung) | IC₅₀: 49.79 µM mdpi.com |

| 2-Arenoxybenzaldehyde Hydrazone Derivative (1d) | MDA-MB-231 (Breast) | IC₅₀: 31.49 µM mdpi.com |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | IC₅₀: 15.58 µM jksus.org |

| Benzimidazole Derivative (se-182) | A549 (Lung) | IC₅₀: 15.80 µM jksus.org |

Cell Cycle Modulation and Arrest (e.g., G2/M phase)

One of the key mechanisms behind the anticancer activity of benzyloxybenzaldehyde derivatives is their ability to interfere with the cancer cell cycle. Studies on HL-60 leukemia cells revealed that these compounds induce cell cycle arrest at the G2/M phase. nih.govjksus.org This checkpoint is a critical transition point where the cell prepares for mitosis; arresting the cycle here prevents the proliferation of cancer cells. The benzyl (B1604629) vanillin (B372448) compound, 2-(benzyloxy)-3-methoxybenzaldehyde, has also been shown to affect cell cycle progression at the G2/M phase in HL-60 cells. jksus.org This disruption of the cell division process is a common strategy for many effective anticancer agents.

Apoptosis Induction and Mechanistic Pathways (e.g., mitochondrial membrane potential disruption, DNA fragmentation)

In addition to halting cell cycle progression, active benzyloxybenzaldehyde derivatives are potent inducers of apoptosis, or programmed cell death. Morphological assessment of HL-60 cells treated with these compounds showed classic signs of apoptosis. nih.govjksus.org Mechanistic studies have demonstrated that this process involves the intrinsic or mitochondrial pathway of apoptosis. A key event observed is the loss of mitochondrial membrane potential within 12 hours of treatment. nih.govjksus.org The disruption of the mitochondrial membrane is a point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors. Subsequently, DNA fragmentation, a hallmark of late-stage apoptosis, was also confirmed in treated cells. nih.govjksus.org

Enzyme Inhibition Studies (e.g., ALDH1A3, FLT3/CDK2, MAO-B)

The benzyloxybenzaldehyde scaffold has proven to be a promising framework for designing specific enzyme inhibitors.

Aldehyde Dehydrogenase 1A3 (ALDH1A3): This enzyme is implicated in cancer stem cell survival and drug resistance. Benzyloxybenzaldehyde has been identified as a promising scaffold for the development of selective ALDH1A3 inhibitors, which could be used to target drug-resistant cancer cells. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). While not direct derivatives, related heterocyclic compounds like benzimidazoles and imidazo[1,2-b]pyridazines, which can be synthesized from benzaldehyde precursors, are being investigated as potent FLT3 inhibitors. whiterose.ac.uknih.gov This suggests a potential avenue for developing benzyloxybenzaldehyde-based compounds targeting this kinase.

Monoamine Oxidase B (MAO-B): Specific derivatives of 5-(Benzyloxy)-2-hydroxybenzaldehyde (B1331787) have demonstrated potent and reversible inhibitory activity against human monoamine oxidase B (hMAO-B), with some compounds exhibiting IC₅₀ values as low as 0.067 µM. mdpi.com

Identification of Molecular Targets and Signaling Pathways

Research has begun to elucidate the specific molecular targets and signaling pathways affected by these compounds. The induction of apoptosis via mitochondrial disruption points to the Bcl-2 family of proteins as likely targets, as these proteins are key regulators of mitochondrial integrity. nih.govjksus.org

Studies on a related benzofuran (B130515) derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), in hepatocellular carcinoma cells have identified a more detailed pathway. BMBF was found to suppress metastasis by downregulating the mutated p53 protein and inhibiting the integrin α7/FAK/AKT signaling pathway. This led to a decrease in the expression of metastasis-associated proteins like Slug and MMP-9. Furthermore, inhibitors of FLT3, a target for related heterocyclic structures, have been shown to suppress the downstream ERK1/2 and mTOR signaling pathways, which are crucial for the survival and proliferation of AML cells. whiterose.ac.uk

Antimicrobial Activities (Antibacterial and Antifungal)

Beyond their anticancer properties, benzyloxybenzaldehyde derivatives have also been investigated for their antimicrobial potential. Studies indicate that these compounds exhibit activity against a range of pathogenic bacteria and fungi. mdpi.com

The antifungal activity of benzaldehydes is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring. nih.gov These compounds are believed to target the cellular antioxidation systems of fungi, thereby inhibiting their growth. nih.gov

Derivatives such as benzyl bromides have shown notable antibacterial and antifungal effects. Their minimum inhibitory concentrations (MIC) have been determined against several pathogens using microbroth dilution methods. nih.gov For example, certain benzyl bromide derivatives were most effective against the fungus Candida albicans and showed strong activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for a representative benzyl bromide derivative against various microorganisms.

| Microorganism | Type | MIC (mg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 1 nih.gov |

| Streptococcus pyogenes | Gram-positive Bacteria | 2 nih.gov |

| Escherichia coli | Gram-negative Bacteria | 2 nih.gov |

| Klebsiella pneumoniae | Gram-negative Bacteria | 2 nih.gov |

| Candida albicans | Fungus (Yeast) | 0.25 nih.gov |

Antioxidant Activities

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant potential of this compound and its derivatives has been assessed through various in vitro chemical assays.

Radical scavenging assays are commonly employed to evaluate the ability of compounds to neutralize reactive oxygen species. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used methods. semanticscholar.org

The regioisomeric compound, 5-(Benzyloxy)-2-hydroxybenzaldehyde, has been evaluated for its antioxidant properties and demonstrated a notable capacity to scavenge free radicals, with a half-maximal inhibitory concentration (IC₅₀) value of approximately 25 µg/mL in the DPPH assay. Studies on derivatives, such as 2-hydroxy benzyl hydrazides, have also shown significant radical scavenging activity in the DPPH assay. jchr.org For instance, synthesized compounds C-2, C-3, and C-7 exhibited IC₅₀ values of 85.64, 162.18, and 81.28 µg/mL, respectively. jchr.org Thiosemicarbazone derivatives of substituted benzaldehydes have also been reported to possess good antioxidant activity against the DPPH radical. nih.gov These assays confirm that the phenolic hydroxyl group plays a critical role in the antioxidant activity of this class of compounds. nih.govmdpi.com

Table 3: Radical Scavenging Activity of Benzaldehyde Derivatives

| Compound/Derivative | Assay | Measurement | Result | Citation |

|---|---|---|---|---|

| 5-(Benzyloxy)-2-hydroxybenzaldehyde | DPPH | IC₅₀ | ~25 µg/mL | |

| 2-hydroxy benzyl hydrazide (C-2) | DPPH | IC₅₀ | 85.64 µg/mL | jchr.org |

| 2-hydroxy benzyl hydrazide (C-7) | DPPH | IC₅₀ | 81.28 µg/mL | jchr.org |

Reducing power assays, such as the Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays, measure the ability of an antioxidant to donate an electron and reduce an oxidant. wiserpub.comsemanticscholar.org These assays provide a different perspective on antioxidant potential compared to radical scavenging methods. researchgate.net

Anti-Inflammatory Activities

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest. Benzaldehyde derivatives have been investigated for their ability to suppress key inflammatory mediators.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. nih.gov Therefore, the inhibition of NO production in stimulated macrophage cell lines, such as RAW 264.7, is a common method for screening potential anti-inflammatory agents. nih.govnih.gov

While direct studies on this compound are limited, research on structurally similar compounds provides strong evidence for anti-inflammatory potential. For example, 2'-benzoyloxycinnamaldehyde, a related compound, was found to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells in a concentration-dependent manner. nih.gov Similarly, 4-hydroxybenzaldehyde, a parent phenolic aldehyde, has been shown to suppress the production of NO and the induction of iNOS and cyclooxygenase-2 (COX-2) in LPS-activated RAW 264.7 macrophages. biomolther.orgresearchgate.net These findings suggest that the benzaldehyde scaffold can serve as a template for designing novel anti-inflammatory agents that target the NO signaling pathway.

Table 4: Anti-Inflammatory Activity of Benzaldehyde Derivatives

| Compound | Cell Line | Effect | Mechanism | Citation |

|---|---|---|---|---|

| 2'-Benzoyloxycinnamaldehyde | RAW 264.7 Macrophages | Inhibition of NO production | Inhibition of iNOS expression | nih.gov |

Downregulation of Pro-inflammatory Cytokine Gene Expression (e.g., IL-1β, IL-6)

Derivatives of this compound have demonstrated notable anti-inflammatory properties, particularly in their ability to modulate the expression of key pro-inflammatory cytokines. Research into related phenolic and benzaldehyde structures provides significant insights into these mechanisms.

Studies on benzoxazolone derivatives, for instance, have shown significant anti-inflammatory activity by inhibiting Interleukin-6 (IL-6). nih.gov Compounds 3d and 3g from this class exhibited the most potent effects with IC50 values of 5.43±0.51 μM and 5.09±0.88 μM, respectively, against IL-6. nih.gov This suggests that the core structure is amenable to modifications that yield strong anti-inflammatory agents. Similarly, 2-hydroxyl-4-benzyloxy chalcone (B49325) derivatives, which share the benzyloxy-hydroxy-phenyl motif, have been noted for their "dramatic anti-neuroinflammatory ability". nih.gov

Analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) (DHD) have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org The inhibition of these enzymes is a critical mechanism for reducing inflammation. In vitro studies on 5-(Benzyloxy)-2-hydroxybenzaldehyde have also indicated its capacity to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines, with inhibition reaching up to 60% at a 10 µM concentration. The pro-inflammatory cytokines IL-1β and TNF-α are known to induce a cascade of inflammatory responses, often involving IL-6 and COX-2-derived prostaglandins (B1171923) as key mediators in processes like myoblast proliferation. nih.gov

These findings collectively underscore the potential of this chemical family to serve as a scaffold for developing novel anti-inflammatory drugs that act by downregulating critical pro-inflammatory pathways.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound/Derivative Class | Target/Assay | Key Finding | Source |

|---|---|---|---|

| Benzoxazolone Derivative (3g) | IL-6 Inhibition | IC50: 5.09±0.88 μM | nih.gov |

| 5-(Benzyloxy)-2-hydroxybenzaldehyde | TNF-α and IL-6 production in macrophages | Up to 60% inhibition at 10 µM | |

| 2,4-dihydroxybenzaldehyde (DHD) | iNOS and COX-2 expression in macrophages | Suppressed elevated expression | biomolther.org |

| 2-hydroxyl-4-benzyloxy chalcone derivative (11d) | Anti-neuroinflammatory activity | Demonstrated dramatic ability | nih.gov |

Other Biological Activities (e.g., Larvicidal Activity)

Beyond anti-inflammatory effects, the benzaldehyde scaffold and its derivatives exhibit a wide range of other biological activities. A notable example is the larvicidal and insecticidal activity of benzaldehyde. It has shown dose-dependent insecticidal effects against the larvae of Galleria mellonella, with 100% mortality observed at higher concentrations. researchgate.net Furthermore, benzaldehyde has demonstrated toxic effects against the fruit fly, Drosophila melanogaster, with a determined LC50 of 1.60 mg/mL. nih.gov

Derivatives of this compound have been investigated for numerous other therapeutic applications:

Antimicrobial and Anticancer Activity : Preliminary research indicates that 5-(Benzyloxy)-2-hydroxybenzaldehyde possesses antimicrobial properties against strains like Escherichia coli and Staphylococcus aureus and may inhibit the proliferation of cancer cells in vitro.

Monoamine Oxidase (MAO) Inhibition : Derivatives such as 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. nih.gov